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molecular formula C11H9NO B8600336 4-(3-Oxobutenyl)-benzonitrile

4-(3-Oxobutenyl)-benzonitrile

Cat. No. B8600336
M. Wt: 171.19 g/mol
InChI Key: HQBRLWSRWSICCF-UHFFFAOYSA-N
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Patent
US05344834

Procedure details

By stirring 3.02 g of 4-cyanobenzaldehyde and 7.32 g of acetonylidene-triphenylphosphorane in 50 ml of dichloromethane and then recrystallizing from isopropanol, 3.15 g (80%) of 4-(3-oxobutenyl)-benzonitrile is obtained. 1.71 g of it is mixed in 20 ml of dichloromethane with 20 ml of a 0.5 M solution of bromine in dichloromethane. After decolorization, the solvent is drawn off in a vacuum. The remaining oil is refluxed with 0.95 g of imidazole and 7 ml of triethylamine in 40 ml of toluene for 2 hours. A precipitate is filtered off, the filtrate is distributed in ethyl acetate-2M hydrochloric acid, the hydrochloric acid phase is alkalized with potassium carbonate and extracted with ethyl acetate. 1.2 g of a crude product is obtained, which, after recrystallization from isopropanol, yields the Z-isomer with mp. 131°-135° C. After chromatography of the mother liquor on silica gel (eluant ethyl acetate), the E-isomer is obtained from ethyl acetate/ether as crystals of mp: 123°-126° C.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[CH:11](=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:12]([CH3:14])=[O:13]>ClCCl>[O:13]=[C:12]([CH3:14])[CH:11]=[CH:7][C:6]1[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
7.32 g
Type
reactant
Smiles
C(C(=O)C)=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallizing from isopropanol

Outcomes

Product
Name
Type
product
Smiles
O=C(C=CC1=CC=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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